molecular formula C34H42O2S2 B13969477 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan

2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan

Cat. No.: B13969477
M. Wt: 546.8 g/mol
InChI Key: AUOGEFZFXOZPAA-UHFFFAOYSA-N
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Description

2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan is a complex organic compound that features a unique structure combining furan and thieno2,3-fbenzothiol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan typically involves multi-step organic reactions. The process begins with the preparation of the furan and thieno2,3-fbenzothiol intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various solvents such as tetrahydrofuran and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high consistency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thieno

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its interaction with cellular membranes can alter membrane fluidity and permeability, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethylhexyl)furan
  • 5-(2-ethylhexyl)furan-2-yl
  • Thieno2,3-fbenzothiol

Uniqueness

2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan is unique due to its combination of furan and thieno2,3-fbenzothiol moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where specific molecular architectures are crucial for performance.

Properties

Molecular Formula

C34H42O2S2

Molecular Weight

546.8 g/mol

IUPAC Name

2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan

InChI

InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(35-25)31-27-17-19-38-34(27)32(28-18-20-37-33(28)31)30-16-14-26(36-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3

InChI Key

AUOGEFZFXOZPAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(O1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(O5)CC(CC)CCCC

Origin of Product

United States

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